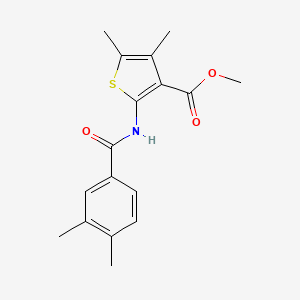

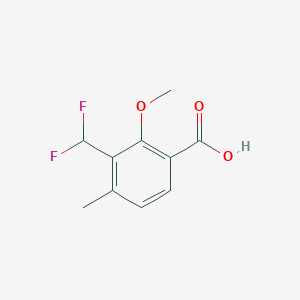

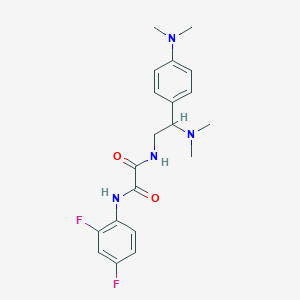

![molecular formula C7H14ClNO2 B3011407 (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2408936-32-1](/img/structure/B3011407.png)

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride, also known as DMCM, is a chemical compound that has been widely used in scientific research for its ability to bind to specific receptors in the brain. DMCM is a cyclopropane derivative that is structurally similar to gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating brain activity.

Aplicaciones Científicas De Investigación

(1) Synthesis and X-ray Study of Cyclopropane Derivatives The synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid involves alkylation with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate. X-ray crystal structure analysis reveals the cyclopropane rings possess a Z-configuration, and the cyclopropane ring atoms and attached atoms are disposed perpendicularly to each other. These compounds exhibit specific conformations and intermolecular hydrogen bonds, offering insights into their chemical behavior (Cetina et al., 2004).

(2) Synthesis and Biological Evaluation of Cyclopropyl Moiety with Bromophenol Derivatives Derivatives with a cyclopropyl moiety have been synthesized and evaluated for their inhibitory effects on certain enzymes. The process includes reduction, bromination, and hydrolysis, revealing that these derivatives are effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This indicates potential applications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

(3) Hydrophobizing Properties of Carboxylic Acid N-[3-(dimethylamino)propyl]amide Hydrochlorides These compounds, prepared from carboxylic acid esters and N,N-dimethyl-1,3-diaminopropane, show potential as cationic surfactants for hydrophobization in oil fields. This suggests a significant role in enhancing oil recovery and production (Vlasova et al., 2017).

(4) Synthesis and Characterization of Glycosyl Esters of Cyclopropane Carboxylic Acid Research on cyclopropane carboxylic acid and its derivatives emphasizes their biological activity. The synthesis of new compounds and their characterization through elemental analyses and 1H NMR spectra provide valuable data on their potential applications in various scientific fields (Li, 2009).

Propiedades

IUPAC Name |

(1S,2R)-2-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)4-5-3-6(5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIGDPWUJLIROT-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1C[C@@H]1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

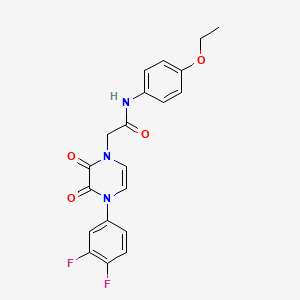

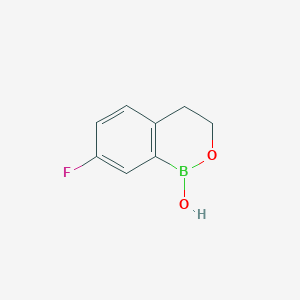

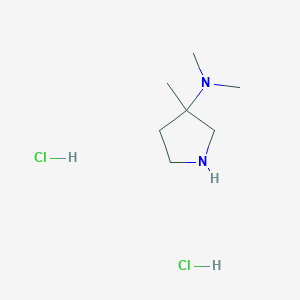

![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)